molecular formula C7H4BrNO2S B1627443 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile CAS No. 884507-59-9

7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile

Cat. No.: B1627443
CAS No.: 884507-59-9
M. Wt: 246.08 g/mol
InChI Key: CNYIRGSQBVJHBW-UHFFFAOYSA-N
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Description

“7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile” is a chemical compound with the molecular formula C7H4BrNO2S. It has a molecular weight of 249.08 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrO3S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h3H,1-2H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3 . Its boiling point is 351.5±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.6±3.0 kJ/mol . The flash point is 166.4±27.9 °C . The index of refraction is 1.656 . The molar refractivity is 49.9±0.3 cm3 . The polar surface area is 64 Å2 . The polarizability is 19.8±0.5 10-24 cm3 . The surface tension is 62.4±3.0 dyne/cm . The molar volume is 135.7±3.0 cm3 .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study focused on the synthesis of novel derivatives for antibacterial purposes used related brominated compounds as intermediates, showcasing their potential in developing antimicrobial agents. These compounds were evaluated for their efficacy against various bacteria, indicating the relevance of brominated derivatives in medicinal chemistry and drug discovery processes (Bogdanowicz et al., 2013).

Herbicide Resistance in Transgenic Plants

Research has demonstrated the use of bromoxynil, a compound related to 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile, in developing herbicide resistance within transgenic plants. By expressing specific detoxification genes, plants can resist the effects of herbicides, indicating the potential for genetic engineering to improve crop resilience (Stalker et al., 1988).

Synthesis of Deoxyadenosine Analogues

A study on the synthesis of deoxyadenosine analogues for cytotoxicity evaluation toward hematopoietic cells utilized brominated intermediates, highlighting the compound's role in synthesizing potential therapeutic agents (Kazimierczuk et al., 1990).

Preparation of Heterocyclic Systems

The preparation of novel heterocyclic systems through the ring expansion of related precursors demonstrates the utility of brominated carbonitriles in creating new chemical entities. This research contributes to the expansion of heterocyclic chemistry and its applications in various scientific fields (Bremner et al., 1988).

Safety and Hazards

The compound is harmful if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it gets in the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do .

Properties

IUPAC Name

5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2S/c8-7-6-5(4(3-9)12-7)10-1-2-11-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYIRGSQBVJHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594643
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-59-9
Record name 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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